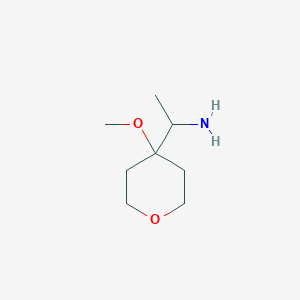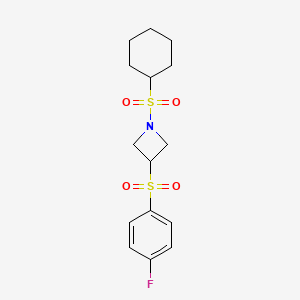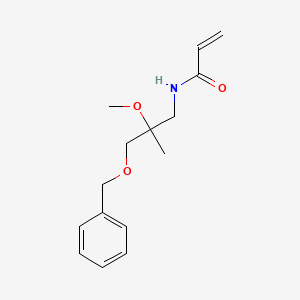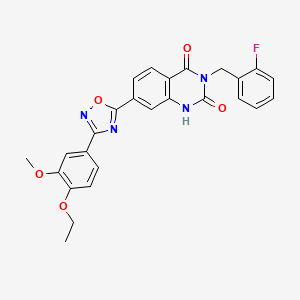![molecular formula C20H20FN5O2 B2988094 2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-52-0](/img/no-structure.png)
2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The imidazole ring, in particular, is a key structural feature. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their affinity towards serotonin receptors and phosphodiesterase inhibitors. This study led to the identification of potent serotonin receptor ligands, demonstrating potential applications in antidepressant and anxiolytic drug development. The compound 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showed promising results as a potential antidepressant in animal models, highlighting the significance of fluorinated arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione for therapeutic applications (Zagórska et al., 2016).
Anticancer Potential
Novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and their methyl esters were synthesized and examined for their antiproliferative effects against breast cancer cell lines. The compound with a 5-fluoro-2-hydroxyphenyl substituent exhibited superior antiproliferative effects, suggesting the potential of these compounds as leads for developing more effective cancer therapeutics for breast cancer treatment (Karthikeyan et al., 2017).
Photostable Fluorophores
Synthesis and characterization of new Y-shaped fluorophores with an imidazole core were conducted, introducing compounds with excellent photostability. These fluorophores show intense emission maxima in the range of 440–630 nm, making them significant for applications requiring stable and efficient light-emitting materials (Ozturk et al., 2012).
Fluoride and Cyanide Sensing
Imidazole derivatives were explored for their colorimetric and ratiometric fluorescence sensing of fluoride and cyanide ions, demonstrating high selectivity and sensitivity. These findings underscore the utility of imidazole-based sensors for environmental and biological monitoring of fluoride and cyanide ions (Peng et al., 2005).
Mécanisme D'action
The mechanism of action would depend on the specific biological activity of the compound. For example, many imidazole derivatives are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a critical component of fungal cell membranes .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione' involves the reaction of 2,6-diaminopurine with 2,4-pentanedione, followed by reaction with 2-fluorobenzyl bromide and then with 2-methyl-3-butyn-2-ol. The resulting product is then reacted with 4,7,8-trimethylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione and acetic anhydride to yield the final product.", "Starting Materials": [ "2,6-diaminopurine", "2,4-pentanedione", "2-fluorobenzyl bromide", "2-methyl-3-butyn-2-ol", "4,7,8-trimethylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione", "acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 2,6-diaminopurine with 2,4-pentanedione in the presence of acetic acid to yield 2,6-diamino-4,7,8-trimethyl-5-oxoimidazo[1,2-a]pyrimidine.", "Step 2: Reaction of the product from step 1 with 2-fluorobenzyl bromide in the presence of potassium carbonate and DMF to yield 2-[(2-Fluorophenyl)methyl]-4,7,8-trimethylimidazo[1,2-a]pyrimidine-5(1H)-one.", "Step 3: Reaction of the product from step 2 with 2-methyl-3-butyn-2-ol in the presence of potassium carbonate and DMF to yield 2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylimidazo[1,2-a]pyrimidine-5(1H)-one.", "Step 4: Reaction of the product from step 3 with 4,7,8-trimethylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione and acetic anhydride in the presence of pyridine to yield the final product, 2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione." ] } | |
Numéro CAS |
878411-52-0 |
Formule moléculaire |
C20H20FN5O2 |
Poids moléculaire |
381.411 |
Nom IUPAC |
2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H20FN5O2/c1-5-10-24-12(2)13(3)26-16-17(22-19(24)26)23(4)20(28)25(18(16)27)11-14-8-6-7-9-15(14)21/h5-9H,1,10-11H2,2-4H3 |
Clé InChI |
YJEHNKKNRVOLLO-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Fluorophenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone](/img/structure/B2988012.png)



![2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2988017.png)

![3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2988020.png)
![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B2988022.png)

![6-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988025.png)

![(E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide](/img/structure/B2988029.png)
![4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2988031.png)
![N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2988034.png)